molecular formula C21H19F3N4O B2472312 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2097919-87-2

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2472312
CAS No.: 2097919-87-2
M. Wt: 400.405
InChI Key: ILFUKBZXBLRJBO-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a complex organic compound that features a pyrrole ring, a pyridine ring with a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrole and pyridine intermediates, followed by their coupling with the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c22-21(23,24)16-5-8-19(25-13-16)28-12-9-17(14-28)26-20(29)15-3-6-18(7-4-15)27-10-1-2-11-27/h1-8,10-11,13,17H,9,12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFUKBZXBLRJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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